Cas no 86723-14-0 (1,2-Benzenediamine, 4,5-diethoxy-)

1,2-Benzenediamine, 4,5-diethoxy- is a di-substituted aromatic diamine characterized by the presence of ethoxy groups at the 4 and 5 positions of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and specialty polymers. Its ethoxy substituents enhance solubility in organic solvents, facilitating its incorporation into complex chemical reactions. The diamine functionality allows for its use in condensation reactions, such as polyimide or polyamide synthesis, where it contributes to thermal and chemical stability in the resulting materials. Careful handling is recommended due to potential sensitivity to oxidation and light.
1,2-Benzenediamine, 4,5-diethoxy- structure
86723-14-0 structure
Product Name:1,2-Benzenediamine, 4,5-diethoxy-
CAS No:86723-14-0
MF:C10H16N2O2
MW:196.246242523193
CID:660813
PubChem ID:14578599
Update Time:2025-06-08

1,2-Benzenediamine, 4,5-diethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, 4,5-diethoxy-
    • 1,2-DIAMINO-4,5-ETHOXYBENZENE, HYDROCHLORIDE
    • 4,5-diethoxybenzene-1,2-diamine
    • 86723-14-0
    • SCHEMBL8503295
    • DTXSID90561872
    • Inchi: 1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3
    • InChI Key: FVJNCXSTCLUVKP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=C(C(=CC=1OCC)N)N

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • Stability/Shelf Life: Light Sensitive

1,2-Benzenediamine, 4,5-diethoxy- Pricemore >>

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Additional information on 1,2-Benzenediamine, 4,5-diethoxy-

Introduction to 1,2-Benzenediamine, 4,5-diethoxy- (CAS No. 86723-14-0)

1,2-Benzenediamine, 4,5-diethoxy-, identified by its Chemical Abstracts Service (CAS) number 86723-14-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic diamines, characterized by the presence of two amino groups (-NH₂) attached to a benzene ring. The structural modification with ethoxy groups at the 4 and 5 positions introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The synthesis of 1,2-Benzenediamine, 4,5-diethoxy- involves multi-step organic transformations, typically starting from commercially available precursors such as diethyl ether and aniline derivatives. The introduction of ethoxy groups at the para and meta positions relative to the amino functions enhances the compound's solubility in polar solvents and influences its reactivity in subsequent chemical modifications. This structural feature is particularly advantageous in medicinal chemistry, where precise control over molecular interactions is crucial for achieving high binding affinity and selectivity.

In recent years, 1,2-Benzenediamine, 4,5-diethoxy- has been explored as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its diamino functionality allows for further derivatization into more complex structures, such as polyamine analogs and heterocyclic scaffolds. These derivatives have shown promise in preclinical studies as potential candidates for treating a range of diseases, including cancer and neurodegenerative disorders.

One of the most compelling aspects of 1,2-Benzenediamine, 4,5-diethoxy- is its ability to act as a ligand in coordination chemistry. The presence of multiple nitrogen donor sites facilitates stable complexation with transition metals, which is a common strategy in catalysis and drug delivery systems. For instance, studies have demonstrated that complexes formed with this compound exhibit enhanced stability and improved bioavailability when used in therapeutic applications.

The pharmacological profile of 1,2-Benzenediamine, 4,5-diethoxy- has been extensively studied in vitro and in vivo. Research indicates that this compound exhibits moderate affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator of biological pathways. Specifically, preliminary data suggest that derivatives of this scaffold may interfere with key signaling cascades involved in cell proliferation and apoptosis. These findings have prompted further investigation into its role as a lead compound for drug discovery programs targeting oncological and inflammatory diseases.

The synthetic versatility of 1,2-Benzenediamine, 4,5-diethoxy- has also been leveraged in the development of novel antimicrobial agents. The ethoxy substituents contribute to hydrophilicity while maintaining sufficient lipophilicity for membrane penetration. This balance has been exploited to design molecules with enhanced activity against resistant bacterial strains. Additionally, the compound's ability to form metal complexes opens up possibilities for developing antimicrobial agents based on metal coordination chemistry principles.

From a chemical biology perspective,1,2-Benzenediamine, particularly its diethoxy derivative,4,5-diethoxy-, offers insights into the structure-activity relationships (SAR) governing biological function. By systematically modifying substituents on the benzene ring or introducing additional functional groups, researchers can gain valuable insights into how specific molecular features influence biological activity. These studies not only advance our understanding of fundamental biochemical processes but also accelerate the discovery pipeline for new therapeutics.

The industrial relevance of 1,2-Benzenediamine, 4,5-diethoxy-(CAS No. 86723-14-0) extends beyond academic research; it has found applications in material science and advanced chemical manufacturing processes. Its unique reactivity makes it a valuable building block for synthesizing high-performance polymers and specialty chemicals used in electronics and coatings industries. The ability to fine-tune its properties through functional group modifications allows chemists to tailor materials with specific mechanical or electronic characteristics.

The environmental impact of producing and utilizing 1,2-Benzenediamine, 4,5-diethoxy-(CAS No. 86723-14-0) is another critical consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader sustainability goals within the pharmaceutical industry aimed at reducing the ecological footprint while maintaining high standards of quality control.

In conclusion,1,2-Benzenediamine, 4,5-diethoxy-(CAS No. 86723-14-0) stands as a testament to the power of structural diversity in drug discovery and material science applications.* Its unique combination of electronic properties,* synthetic accessibility,* and biological relevance makes it an indispensable tool for researchers seeking innovative solutions across multiple disciplines.* As our understanding*of molecular interactions*continues*to evolve,*this*compound*will undoubtedly play an increasingly important role*in shaping*the future*of chemical biology*and industrial chemistry.*

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